Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans-
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Overview
Description
Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- is an organic compound with a complex structure It is a derivative of cyclohexanemethanol, where the hydroxyl group is substituted with a methoxymethyl group and further modified with a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- typically involves multiple steps. The initial step often includes the preparation of 4-(methoxymethyl)cyclohexanemethanol. This can be achieved through the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form the methoxymethyl derivative. The subsequent step involves the conversion of the hydroxyl group to a methanesulfonate group using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanesulfonate group back to a hydroxyl group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) can be used under appropriate conditions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: 4-(methoxymethyl)cyclohexanemethanol.
Substitution: Various substituted cyclohexanemethanol derivatives.
Scientific Research Applications
Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to participate in various chemical pathways, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanemethanol: A similar compound with a methyl group instead of a methoxymethyl group.
Cyclohexanemethanol, 4-(1-methylethyl)-, trans-: Another derivative with an isopropyl group.
Uniqueness
Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxymethyl and methanesulfonate groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H22O5S |
---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
methanesulfonic acid;[4-(methoxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C9H18O2.CH4O3S/c1-11-7-9-4-2-8(6-10)3-5-9;1-5(2,3)4/h8-10H,2-7H2,1H3;1H3,(H,2,3,4) |
InChI Key |
SDUGOFLUKCUHIZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCC(CC1)CO.CS(=O)(=O)O |
Origin of Product |
United States |
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